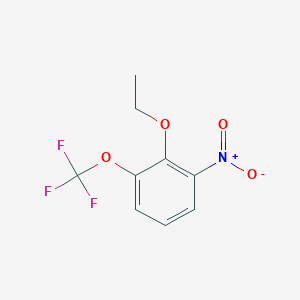

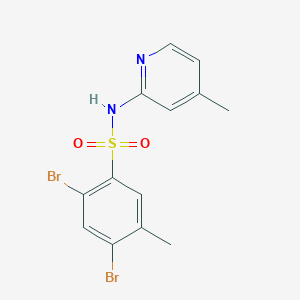

![molecular formula C12H13N3O4S B2732283 methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate CAS No. 1993493-28-9](/img/structure/B2732283.png)

methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide can yield related compounds . The reaction was carried out under conditions of microwave activation and convection heating at a temperature of 55 °C .Wissenschaftliche Forschungsanwendungen

Stability and Mechanism of Degradation

The experimental anticancer agent [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid and its derivatives, including those related to methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate, have been studied for their stability and degradation mechanisms. It was found that certain structural modifications, such as the substitution of a methyl group for a methoxy group on the benzene ring, did not significantly affect the kinetics and mechanism of degradation for the parent hydrazone. These findings suggest that the stability of these compounds might be improved through N-substituted bioreversible derivatization, potentially enhancing their utility in scientific research applications (Pretzer & Repta, 1987).

Antimicrobial Applications

Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, closely related to the chemical structure of interest, has shown promising antimicrobial properties. These compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating potential for scientific research applications in the development of new antimicrobial agents (Darwish et al., 2014).

Anticancer and Radiosensitizing Properties

A study on novel sulfonamide derivatives, including structures similar to methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate, revealed their potential anticancer activity and ability to enhance the cell-killing effect of γ-radiation. These findings highlight the significance of such compounds in scientific research, particularly in the development of new treatments for cancer (Ghorab et al., 2015).

SULFATCFH Compounds as Molecular Switches

Novel Sulfonamide-Tricyanofuran-Hydrazone (SULFATCFH) disperse dyes, which contain a sulfa drug nucleus and a hydrazone recognition moiety, have been synthesized. These compounds exhibit pronounced solvatochromic behavior in various organic solvents due to intramolecular charge transfer. Such materials could be useful in scientific research for developing molecular switches and sensors based on solvatochromism and pH-responsiveness (Khattab, 2018).

Eigenschaften

IUPAC Name |

methyl 2-[(Z)-C-cyano-N-(4-methylanilino)carbonimidoyl]sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-9-3-5-10(6-4-9)14-15-11(7-13)20(17,18)8-12(16)19-2/h3-6,14H,8H2,1-2H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXBBWKYVORBIF-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C#N)S(=O)(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(/C#N)\S(=O)(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide](/img/structure/B2732200.png)

![N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2732202.png)

![Methyl 2-amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2732206.png)

![2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2732211.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-isopropylphenyl)amino)formamide](/img/structure/B2732212.png)